molecular formula C12H14F3NO2 B111119 tert-Butyl (3-(trifluoromethyl)phenyl)carbamate CAS No. 109134-07-8

tert-Butyl (3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B111119
CAS No.: 109134-07-8
M. Wt: 261.24 g/mol
InChI Key: PLLZDOLFXQKWQG-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is a chemical compound with the molecular formula C12H14F3NO2. It is also known by other names such as 3-(N-BOC-Amino)benzotrifluoride, N-Boc-3-(trifluoromethyl)aniline, and Tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules .

Preparation Methods

The synthesis of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 3-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or nitro compounds under acidic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is widely used in scientific research due to its unique properties:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

    Catalysis: It is employed as a ligand or catalyst in various organic reactions, facilitating the formation of complex molecules with high precision.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets, often enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, resulting in potent biological effects .

Comparison with Similar Compounds

Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate can be compared with other similar compounds such as:

    Tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: This compound has a chlorine atom in place of a hydrogen atom, which can alter its reactivity and biological activity.

    Tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate: The presence of a fluoro group and an allylamino moiety introduces additional functional groups that can participate in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLZDOLFXQKWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446927
Record name tert-Butyl [3-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109134-07-8
Record name tert-Butyl [3-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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